Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through various methods. One notable method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace existing groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .
Scientific Research Applications
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with beneficial properties in medicinal chemistry.
Uniqueness
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific lithium ion coordination, which may enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C6H4LiN5O2 |
---|---|
Molecular Weight |
185.1 g/mol |
IUPAC Name |
lithium;2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H5N5O2.Li/c7-5-9-6-8-1-3(4(12)13)2-11(6)10-5;/h1-2H,(H2,7,10)(H,12,13);/q;+1/p-1 |
InChI Key |
FVEKGWRNACZRRQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C=NC2=NC(=NN21)N)C(=O)[O-] |
Origin of Product |
United States |
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